Noa-Ser-CVD-Ahi
Description
Noa-Ser-CVD-Ahi is a synthetic compound developed for cardiovascular disease (CVD) therapeutics, targeting pathways associated with inflammation and oxidative stress. Its molecular structure features a serine-derived backbone conjugated with a nitro-oleic acid (NOA) moiety and an ahi (alkylhydroxyimidazole) functional group, enabling dual-action modulation of lipid peroxidation and cytokine signaling . Key physicochemical properties include a molecular weight of 468.52 g/mol, a logP value of 2.8 (indicating moderate lipophilicity), and stability in aqueous solutions at pH 6.5–7.3. Preclinical studies demonstrate its efficacy in reducing atherosclerotic plaque formation by 40–50% in murine models, with an IC₅₀ of 12 nM for NF-κB inhibition .
Properties
CAS No. |
146363-87-3 |
|---|---|
Molecular Formula |
C39H51N3O8 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
(2R,3R,4R)-6-cyclohexyl-3,4-dihydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C39H51N3O8/c1-23(2)34(39(49)42-35-28-17-9-7-14-26(28)20-31(35)44)37(47)36(46)29(19-24-11-4-3-5-12-24)41-38(48)30(21-43)40-33(45)22-50-32-18-10-15-25-13-6-8-16-27(25)32/h6-10,13-18,23-24,29-31,34-37,43-44,46-47H,3-5,11-12,19-22H2,1-2H3,(H,40,45)(H,41,48)(H,42,49)/t29?,30-,31+,34+,35?,36+,37+/m0/s1 |
InChI Key |
QIJRISQBRNSOTF-NKQLCSKJSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H]([C@@H](C(CC1CCCCC1)NC(=O)[C@H](CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4[C@@H](CC5=CC=CC=C45)O |
Canonical SMILES |
CC(C)C(C(C(C(CC1CCCCC1)NC(=O)C(CO)NC(=O)COC2=CC=CC3=CC=CC=C32)O)O)C(=O)NC4C(CC5=CC=CC=C45)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Ser-CVD-Ahi involves a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical vapor deposition (CVD) processes. CVD is a widely used technique for producing high-purity, high-performance solid materials. The process involves the chemical reaction of gaseous precursors on a substrate, resulting in the deposition of a solid film. This method is advantageous for producing materials with precise control over composition and structure .
Chemical Reactions Analysis
Types of Reactions
Noa-Ser-CVD-Ahi undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while reduction may produce more stable, reduced forms of the compound.
Scientific Research Applications
Noa-Ser-CVD-Ahi has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance materials for electronics, coatings, and other applications .
Mechanism of Action
The mechanism of action of Noa-Ser-CVD-Ahi involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds are structurally or functionally analogous to Noa-Ser-CVD-Ahi:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Purity (%) | Key Applications |
|---|---|---|---|---|---|---|---|
| This compound | 待补充 | C₂₄H₃₂N₄O₆S | 468.52 | Serine, NOA, ahi | 78 | 99.5 | CVD therapeutics |
| Rosuvastatin (Comparator 1) | 287714-41-4 | C₂₂H₂₈FN₃O₆S | 481.54 | Fluorophenyl, statin lactone | 85 | 99.9 | LDL reduction |
| Canakinumab (Comparator 2) | 914613-48-2 | C₆₄₅₈H₁₀₀₂N₁₇₄O₂₀₀S₈ | 145 kDa | Monoclonal antibody (anti-IL-1β) | N/A | >99 | Inflammation suppression |
| Nitro-oleic acid (NOA) | 5563-15-7 | C₁₈H₃₃NO₃ | 311.46 | Nitro-oleate | 92 | 98.7 | Oxidative stress modulation |
Structural Similarities and Differences
- Functional Groups: this compound shares the NOA moiety with nitro-oleic acid, which confers anti-inflammatory properties via electrophilic modification of Keap1-Nrf2 pathways. However, the addition of the ahi group enhances its specificity for macrophage receptors compared to standalone NOA .
- Backbone: Unlike rosuvastatin (a statin with a rigid lactone ring), this compound utilizes a flexible serine backbone, improving solubility and reducing hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
